

Technical Support Center: AZD-9574

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Compound of Interest

Compound Name: AZD-9574-acid

Cat. No.: B15586719

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with AZD-9574. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is AZD-9574 and what is its primary mechanism of action?

A1: AZD-9574 is a potent and brain-penetrant PARP1 (Poly ADP-Ribose Polymerase 1) inhibitor.^[1] It exhibits high selectivity for PARP1 over other PARP family members, such as PARP2.^{[1][2]} Its mechanism of action involves selectively inhibiting and trapping PARP1 at sites of single-strand DNA breaks, which prevents DNA repair and leads to cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations.^{[1][3]}

Q2: What are the primary research applications for AZD-9574?

A2: AZD-9574 is primarily investigated for its anti-cancer properties, especially in the context of advanced solid malignancies.^[3] Due to its ability to cross the blood-brain barrier, it holds significant promise for treating primary and secondary brain tumors, like glioblastoma.^{[2][4]} Clinical trials are exploring its use as both a monotherapy and in combination with other anti-cancer agents for various cancers, including breast, ovarian, pancreatic, and prostate cancers.^{[3][5]}

Q3: What is the difference between AZD-9574 and **AZD-9574-acid**?

A3: Based on available literature, "AZD-9574" refers to the active PARP1 inhibitor. "**AZD-9574-acid**" has been mentioned as a PPAR-1 inhibitor used in the synthesis of PROTACs.[6] It is crucial to ensure you are using the correct compound for your experiments. This guide focuses on AZD-9574, the PARP1 inhibitor.

Troubleshooting Guide: Solubility and Formulation Issues

A common challenge when working with chemical compounds is ensuring proper solubility to avoid aggregation and precipitation, which can lead to inconsistent experimental results.

Q4: My AZD-9574 solution appears cloudy or has visible precipitates. What should I do?

A4: Cloudiness or precipitation indicates that the compound is not fully dissolved, which may be due to several factors. Here are some troubleshooting steps:

- **Verify Solvent and Concentration:** Ensure you are using a recommended solvent. Dimethyl sulfoxide (DMSO) is commonly used for in vitro stock solutions.[1][7] Be mindful of the concentration, as exceeding the solubility limit will cause precipitation.
- **Use Fresh, High-Quality DMSO:** DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water absorbed into the DMSO can significantly decrease the solubility of AZD-9574.[7] Always use newly opened or properly stored anhydrous DMSO.
- **Gentle Warming and Sonication:** Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution. Additionally, ultrasonic treatment can help break up aggregates and facilitate solubilization.[1]
- **pH Adjustment:** For some preparations, adjusting the pH may be necessary. For instance, one protocol for an in vivo formulation involves using water with methanesulfonic acid (MSA) to achieve a pH of 3-3.2.[4][8]

Q5: I am observing inconsistent results in my cell-based assays. Could this be related to compound aggregation?

A5: Yes, inconsistent results can be a symptom of compound aggregation or precipitation. When the compound is not fully dissolved, the effective concentration in your assay will be

lower and more variable than intended.

- **Visual Inspection:** Before adding the compound to your cells, visually inspect the stock solution and the final diluted media for any signs of precipitation.
- **Serial Dilution Strategy:** When preparing working concentrations, perform serial dilutions from your stock solution. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer, as this can cause the compound to crash out of solution.
- **Final DMSO Concentration:** Keep the final concentration of DMSO in your cell culture media low (typically <0.5%) to avoid solvent-induced cytotoxicity and solubility issues.

Quantitative Data Summary

The following tables summarize key quantitative data for AZD-9574.

Table 1: In Vitro Solubility of AZD-9574

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	22.22	51.86	Ultrasonic treatment and pH adjustment to 4 with HCl may be required. [1]
DMSO	up to 86	up to 200.72	Use of fresh, non-hygroscopic DMSO is critical. [7]
Water	Insoluble	Insoluble	[7]
Ethanol	Insoluble	Insoluble	[7]

Table 2: In Vitro Potency of AZD-9574

Cell Line	Target	IC ₅₀ (nM)	Notes
Various Cell Lines	PARP1 Enzymatic Activity	0.3 - 2	Independent of homologous recombination repair (HRR) status.[1]
DLD1 BRCA2 ^{-/-}	Cell Proliferation	1.38	Demonstrates higher potency in HRR-deficient models.[1]
DLD1 BRCA2 ^{wt}	Cell Proliferation	>40,000	Shows high selectivity for HRR-deficient cells.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AZD-9574 Stock Solution in DMSO

- Materials:
 - AZD-9574 powder (Molecular Weight: 428.44 g/mol)
 - Anhydrous, high-purity DMSO
 - Sterile microcentrifuge tubes or vials
 - Calibrated pipette
- Procedure:
 - Weigh out the required amount of AZD-9574 powder. For 1 mL of a 10 mM stock solution, you will need 4.28 mg.
 - Add the powder to a sterile vial.
 - Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.28 mg of powder.

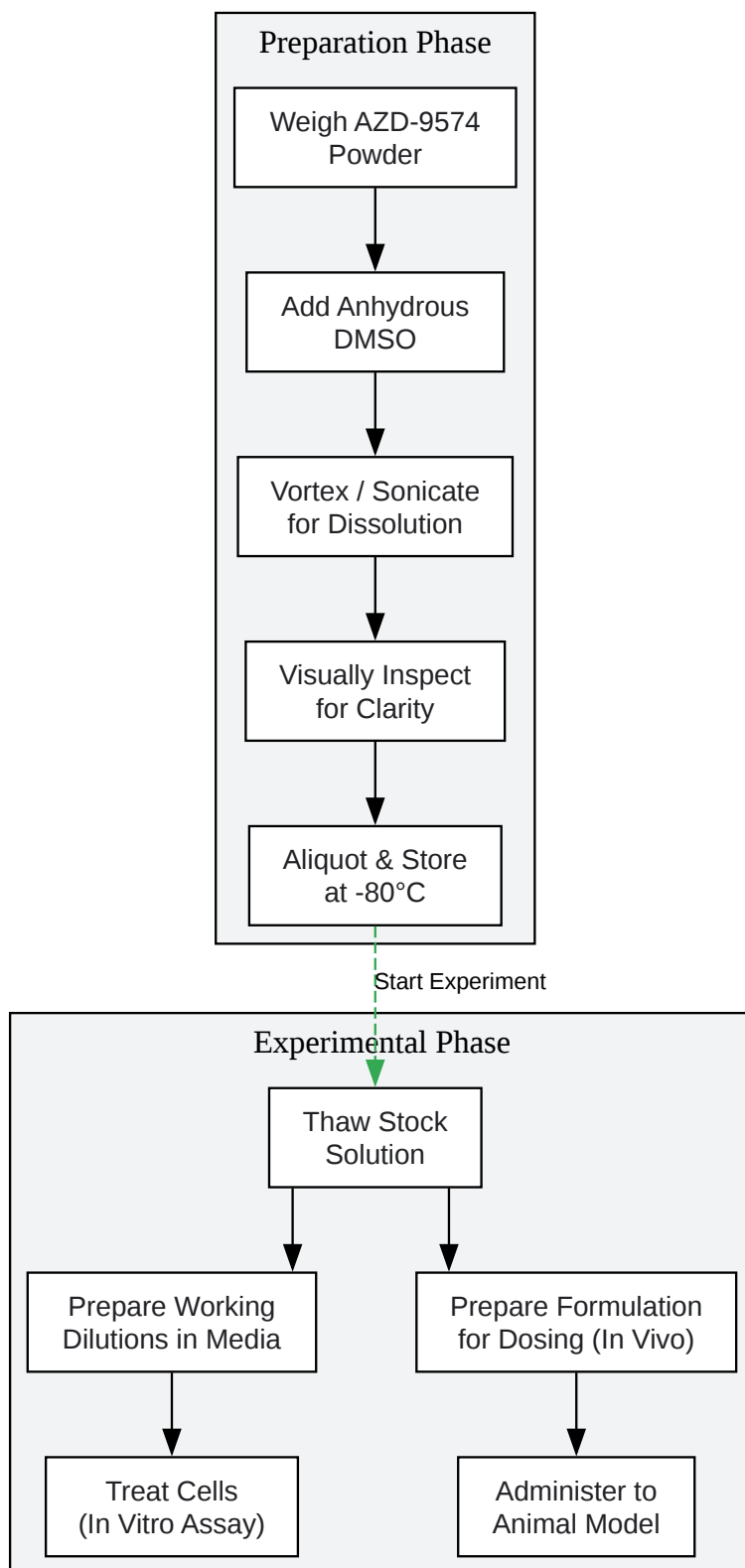
4. If dissolution is slow, gently vortex the solution. If necessary, use an ultrasonic water bath for short intervals until the solid is completely dissolved.
5. Visually inspect the solution to ensure it is clear and free of any particulates.
6. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
7. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^[7]

Protocol 2: Example Formulation for In Vivo Oral Gavage Studies

This protocol is adapted from published preclinical studies and may require optimization for your specific experimental needs.

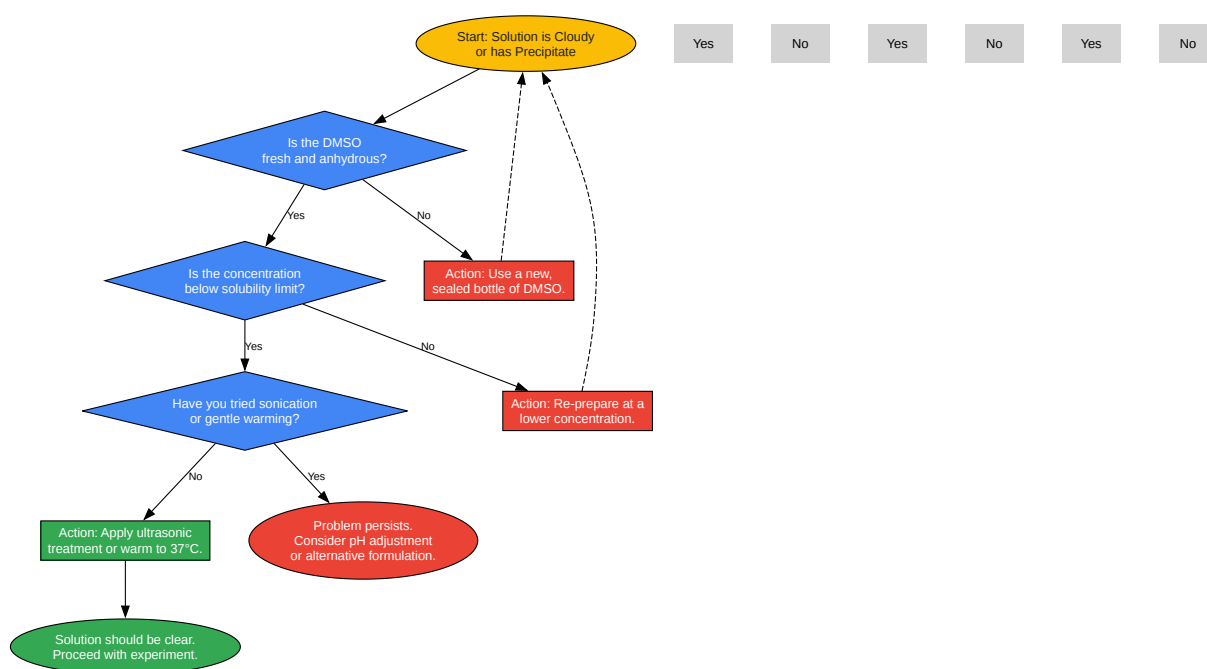
- Materials:
 - AZD-9574 powder
 - Methanesulfonic acid (MSA)
 - Sterile water
 - pH meter
- Procedure:
 1. Prepare a solution of sterile water adjusted with methanesulfonic acid to a pH between 3.0 and 3.2.^{[4][8]}
 2. Slowly add the pre-weighed AZD-9574 powder to the acidic water vehicle while stirring.
 3. Continue stirring until the compound is fully suspended or dissolved. The final formulation should be prepared fresh before administration.
 4. The concentration should be calculated based on the desired dosage (e.g., mg/kg) and the dosing volume for the animal model (e.g., 5-10 mL/kg).^[8]

Visualizations



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Caption: General experimental workflow for using AZD-9574.



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Caption: Troubleshooting flowchart for AZD-9574 solubility issues.

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